molecular formula C7H12F2O B8222085 1-(3,3-Difluorocyclopentyl)ethan-1-ol

1-(3,3-Difluorocyclopentyl)ethan-1-ol

Cat. No.: B8222085
M. Wt: 150.17 g/mol
InChI Key: VNKGHBFNZUMDCU-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclopentyl)ethan-1-ol is an organic compound with the molecular formula C7H12F2O and a molecular weight of 150.17 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an ethan-1-ol group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclopentyl)ethan-1-ol typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the ethan-1-ol group. One common method involves the reaction of cyclopentyl derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting difluorocyclopentyl intermediate is then subjected to a reaction with ethylene oxide or similar reagents to introduce the ethan-1-ol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclopentyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluorocyclopentanone or difluorocyclopentanal.

    Reduction: Formation of difluorocyclopentane.

    Substitution: Formation of various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,3-Difluorocyclopentyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclopentyl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Difluorocyclopentyl)methanol: Similar structure but with a methanol group instead of ethan-1-ol.

    1-(3,3-Difluorocyclopentyl)propan-1-ol: Similar structure but with a propan-1-ol group instead of ethan-1-ol.

    1-(3,3-Difluorocyclopentyl)butan-1-ol: Similar structure but with a butan-1-ol group instead of ethan-1-ol.

Uniqueness

1-(3,3-Difluorocyclopentyl)ethan-1-ol is unique due to its specific combination of a difluorocyclopentyl ring and an ethan-1-ol group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(3,3-difluorocyclopentyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c1-5(10)6-2-3-7(8,9)4-6/h5-6,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKGHBFNZUMDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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